molecular formula C15H20N2O4 B4144372 3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione

3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B4144372
M. Wt: 292.33 g/mol
InChI Key: QMIXACDVKAXDPR-UHFFFAOYSA-N
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Description

3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound with a unique structure that combines a phenoxy group, a hydroxymethyl group, and an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the phenoxy and imidazolidinedione intermediates. The phenoxy intermediate can be synthesized through the reaction of 2-(hydroxymethyl)phenol with an appropriate alkylating agent under basic conditions. The imidazolidinedione core is formed by the reaction of a suitable diamine with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imidazolidinedione core can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes or receptors, while the imidazolidinedione core can modulate biological activities through its interaction with proteins or nucleic acids. The hydroxymethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[2-(hydroxymethyl)phenoxy]propyl}-5,5-dimethyl-2,4-thiazolidinedione: Similar structure with a thiazolidinedione core instead of imidazolidinedione.

    3-{3-[2-(hydroxymethyl)phenoxy]propyl}-5,5-dimethyl-2,4-pyrrolidinedione: Similar structure with a pyrrolidinedione core.

Uniqueness

3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinedione core provides stability and reactivity, while the phenoxy and hydroxymethyl groups enhance its versatility in various applications.

Properties

IUPAC Name

3-[3-[2-(hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2)13(19)17(14(20)16-15)8-5-9-21-12-7-4-3-6-11(12)10-18/h3-4,6-7,18H,5,8-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIXACDVKAXDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCOC2=CC=CC=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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